1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C10H9N3O. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science . This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the triazole ring and an aldehyde group at the fourth position of the triazole ring.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde are Mycobacterium tuberculosis H37Ra (MTB, ATCC 25177) and tubulin . These targets play a crucial role in the survival and proliferation of the bacteria and in the structural integrity of cells, respectively .
Mode of Action
This compound interacts with its targets by inhibiting the growth of Mycobacterium tuberculosis . In addition, it binds to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization .
Biochemical Pathways
The compound affects the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis . It also impacts the pathways related to the structural integrity of cells by inhibiting tubulin polymerization .
Pharmacokinetics
The compound’s interaction with its targets and its effects suggest that it has sufficient bioavailability to exert its antimycobacterial activity .
Result of Action
The compound exhibits significant antimycobacterial activity, with most of the synthesized compounds reporting good activity against M. tuberculosis H37Ra strain . It also induces apoptosis in cells by inhibiting tubulin polymerization .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the field of click chemistry. It acts as a ligand that stabilizes copper (I) ions, preventing their disproportionation and oxidation, thus enhancing their catalytic effect in azide-acetylene cycloaddition reactions . This compound interacts with various enzymes and proteins, facilitating the formation of stable triazole rings, which are essential in the synthesis of complex molecules.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole rings can impact the function of proteins and enzymes within the cell, potentially altering their activity and interactions . Studies have indicated that this compound can modulate cellular responses, making it a valuable tool in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with copper (I) ions, which enhances the catalytic efficiency of azide-acetylene cycloaddition reactions. This compound binds to copper (I) ions, stabilizing them and preventing their oxidation . This stabilization is crucial for the formation of triazole rings, which are essential in various biochemical processes. Additionally, the compound can influence gene expression by interacting with specific biomolecules, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications. Degradation products may form under certain conditions, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold levels at which the compound begins to exhibit toxic effects, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its interactions with specific enzymes can modulate their activity, leading to changes in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution can affect its efficacy in biochemical reactions, making it essential to understand its transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in biochemical processes and optimizing its use in research applications.
Preparation Methods
The synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step processThis method involves the reaction of benzyl azide with propargyl aldehyde in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include the use of solvents such as 1,4-dioxane and the addition of aqueous HCl to precipitate the product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of scalable synthesis techniques and the recycling of reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields primary alcohols .
Scientific Research Applications
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a nitrophenyl group instead of a benzyl group, which can affect its reactivity and biological activity.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound contains three triazole rings and is used as a ligand in coordination chemistry.
4-(1H-1,2,3-triazol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-benzyltriazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKNJUWVSEOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559804 | |
Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124940-34-7 | |
Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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